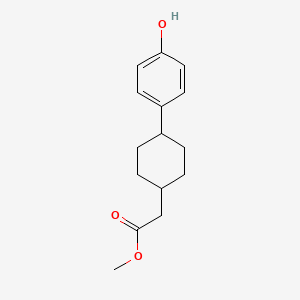

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

Description

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS: 1245708-07-9) is a synthetic ester compound featuring a cyclohexane ring substituted with a 4-hydroxyphenyl group at the 4-position and an acetoxy methyl ester at the adjacent position. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 248.32 g/mol . The compound's stereochemistry (1s,4s) indicates a specific spatial arrangement, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNQUMAHFJRBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401229970 | |

| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701232-67-9 | |

| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate can be synthesized through several routes. One common method involves the alkylation of the cyclohexyl ring with a hydroxyphenyl group, followed by esterification with methanol. Reaction conditions typically involve the use of acidic or basic catalysts to facilitate these steps.

Industrial Production Methods

In an industrial setting, large-scale synthesis often employs continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. Catalysts such as sulfuric acid or sodium hydroxide are frequently used to drive the esterification process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate undergoes various chemical reactions:

Oxidation: Converts the hydroxyphenyl group to a quinone structure under strong oxidative conditions.

Reduction: Can reduce to the corresponding alcohol by reagents such as lithium aluminum hydride.

Substitution: Aromatic substitution reactions occur with electrophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Sulfonyl chlorides in the presence of Lewis acids.

Major Products Formed

Oxidation: Quinones or aromatic ketones.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted aromatics depending on the electrophile used.

Scientific Research Applications

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate has extensive applications across multiple disciplines:

Chemistry: As a precursor in the synthesis of complex organic molecules.

Biology: Used in the study of enzyme interactions and metabolic pathways.

Medicine: Potential therapeutic agent under investigation for its pharmacological properties.

Industry: Intermediate in the production of polymers, fragrances, and other industrially relevant chemicals.

Mechanism of Action

The compound’s effects are mediated through its interactions with specific molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, altering their activity.

Pathway Modulation: Influences various cellular pathways, particularly those involving aromatic compound metabolism.

Comparison with Similar Compounds

Key Properties :

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Precautionary Measures : P261 (avoid breathing dust/fume), P280 (wear protective gloves/eye protection), and P301+P312 (call poison center if swallowed) .

Comparison with Similar Compounds

The compound is compared to structurally related methyl esters with cyclohexyl or aromatic substituents. Key differences in molecular architecture, substituents, and hazards are highlighted below.

Methyl 2-(4-oxocyclohexyl)acetate (CAS: 66405-41-2)

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Substituent : A ketone (oxo) group replaces the 4-hydroxyphenyl moiety.

- Increased reactivity due to the electrophilic ketone group, making it suitable for nucleophilic addition reactions .

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate (CAS: 17448-49-6)

- Molecular Formula: C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- Substituent: A hydroxyimino (N-OH) group on the cyclohexane ring.

Methyl 2-(4-hydroxycyclohexyl)acetate (CAS: 99183-13-8)

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.22 g/mol

- Substituent : A hydroxyl group directly attached to the cyclohexane ring.

Methyl 2-((1s,4s)-4-(bis(4-fluorophenyl)methylene)cyclohexyl)acetate (Compound C in )

- Molecular Formula: Not explicitly stated, but estimated as C₂₃H₂₂F₂O₂.

- Substituent : Bis(4-fluorophenyl)methylene group instead of 4-hydroxyphenyl.

- Key Differences :

Methyl 2-amino-2-(4-hydroxyphenyl)acetate (CAS: 43189-12-4)

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Substituent: Amino and 4-hydroxyphenyl groups attached to the acetate backbone.

- Key Differences: Amino group introduces basicity and hydrogen-bonding capacity, contrasting with the ester-dominated reactivity of the target compound.

Data Table: Comparative Analysis

Research Findings and Implications

- Hazard Profile : The target compound’s multiple hazard warnings (H302, H315, etc.) suggest stricter handling protocols compared to simpler analogs like methyl 2-(4-hydroxycyclohexyl)acetate .

- Synthetic Utility : Compounds like methyl 2-(4-oxocyclohexyl)acetate serve as ketone intermediates in aldol condensations, whereas the target compound’s steric hindrance may limit such reactivity .

Biological Activity

Overview

Methyl 2-((1S,4S)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS No. 1245708-07-9) is an organic compound characterized by a cyclohexyl ring with a hydroxyphenyl substituent and an acetate group. Its unique structure positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | Methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate |

| InChI Key | WTNQUMAHFJRBGX-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyphenyl group facilitates hydrogen bonding with proteins and enzymes, potentially influencing their activity and stability. The cyclohexyl moiety contributes to the compound's structural integrity, allowing it to maintain an effective conformation for biological interactions.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research has demonstrated that derivatives with similar structures exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial in minimizing side effects during cancer treatment.

- Case Study : In vitro assays have shown that related compounds can induce apoptosis in T-lymphoblastic leukemia cells, suggesting that this compound may share similar mechanisms of action .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. The hydroxy group can engage in interactions that modulate inflammatory pathways, possibly providing therapeutic benefits in conditions characterized by chronic inflammation.

- Research Findings : Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, which may be applicable to this compound as well .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| Methyl 2-((1S,4S)-4-(4-methoxyphenyl)cyclohexyl)acetate | Moderate | Low |

| Methyl 2-((1S,4S)-4-(4-chlorophenyl)cyclohexyl)acetate | High | Moderate |

| Methyl 2-((1S,4S)-4-(4-nitrophenyl)cyclohexyl)acetate | Low | High |

This table illustrates that the presence of the hydroxy group in this compound may enhance its reactivity and binding affinity compared to other derivatives.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.